3-Imidazo[2,1-B][1,3,4]thiadiazol-6-ylphenyl morpholino sulfone
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Overview
Description
3-Imidazo[2,1-B][1,3,4]thiadiazol-6-ylphenyl morpholino sulfone is a complex organic compound that belongs to the class of imidazo[2,1-B][1,3,4]thiadiazole derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The unique structure of this compound, which includes an imidazo[2,1-B][1,3,4]thiadiazole core, a phenyl group, and a morpholino sulfone moiety, contributes to its wide range of applications in scientific research and potential therapeutic uses .
Preparation Methods
The synthesis of 3-Imidazo[2,1-B][1,3,4]thiadiazol-6-ylphenyl morpholino sulfone typically involves multiple steps, starting with the preparation of the imidazo[2,1-B][1,3,4]thiadiazole core. This can be achieved through the cyclization of appropriate thiosemicarbazide derivatives with α-haloketones under acidic conditions . The phenyl group can be introduced via a Suzuki coupling reaction, while the morpholino sulfone moiety can be attached through nucleophilic substitution reactions . Industrial production methods may involve optimizing these synthetic routes to improve yield and scalability .
Chemical Reactions Analysis
3-Imidazo[2,1-B][1,3,4]thiadiazol-6-ylphenyl morpholino sulfone undergoes various chemical reactions, including:
Scientific Research Applications
3-Imidazo[2,1-B][1,3,4]thiadiazol-6-ylphenyl morpholino sulfone has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Imidazo[2,1-B][1,3,4]thiadiazol-6-ylphenyl morpholino sulfone involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of mitogen-activated protein kinase-interacting protein kinases (MNKs), which play a crucial role in cell proliferation and migration . By inhibiting MNKs, the compound can induce cell cycle arrest and apoptosis in cancer cells, thereby exerting its anticancer effects . Additionally, the compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
3-Imidazo[2,1-B][1,3,4]thiadiazol-6-ylphenyl morpholino sulfone can be compared with other imidazo[2,1-B][1,3,4]thiadiazole derivatives, such as:
6-Phenylimidazo[2,1-B][1,3,4]thiadiazol-2-yl derivatives: These compounds also exhibit significant anticancer activity but may differ in their specific molecular targets and pathways.
Indole-derived imidazo[2,1-B][1,3,4]thiadiazoles: These compounds have been shown to target epidermal growth factor receptor (EGFR) and exhibit potent anticancer activity.
Imidazo[2,1-B][1,3,4]thiadiazole-chalcones: These compounds are known for their apoptosis-inducing properties and have been studied for their potential as anticancer agents.
The uniqueness of this compound lies in its combination of the imidazo[2,1-B][1,3,4]thiadiazole core with a morpholino sulfone moiety, which enhances its biological activity and broadens its range of applications .
Properties
Molecular Formula |
C14H14N4O3S2 |
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Molecular Weight |
350.4 g/mol |
IUPAC Name |
4-(3-imidazo[2,1-b][1,3,4]thiadiazol-6-ylphenyl)sulfonylmorpholine |
InChI |
InChI=1S/C14H14N4O3S2/c19-23(20,17-4-6-21-7-5-17)12-3-1-2-11(8-12)13-9-18-14(16-13)22-10-15-18/h1-3,8-10H,4-7H2 |
InChI Key |
XFWZWMYPYNVSKV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C3=CN4C(=N3)SC=N4 |
Origin of Product |
United States |
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